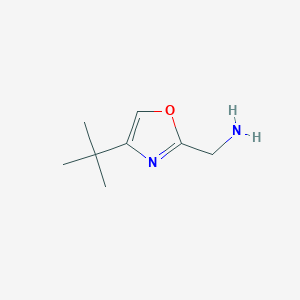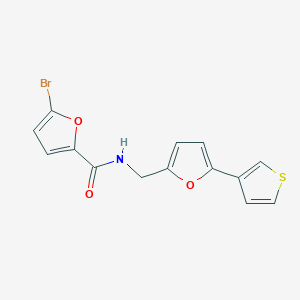
Ethyl 3-(2-chloro-3-quinolinyl)-2-cyanoacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(2-chloro-3-quinolinyl)-2-cyanoacrylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as a cyanoacrylate adhesive that is used for bonding materials in different industries. However, recent research has shown that it has unique properties that make it useful in scientific research.
Aplicaciones Científicas De Investigación
Quantum Chemical Calculations
- Corrosion Inhibition : A study conducted by Zarrouk et al. (2014) in the "Journal of Saudi Chemical Society" employed quantum chemical calculations on quinoxalines compounds, which are structurally related to Ethyl 3-(2-chloro-3-quinolinyl)-2-cyanoacrylate. They found a relationship between the molecular structure of quinoxalines and their efficiency as corrosion inhibitors for copper in nitric acid media (Zarrouk et al., 2014).
Organic Synthesis and Catalysis
Catalysts for Polymerization : Enders et al. (2001) in "Organometallics" discussed the use of cyclopentadienyl ligands functionalized by quinoline in forming stable chromium(III) complexes. These serve as highly active catalysts for the polymerization of ethylene (Enders et al., 2001).
Synthesis of Heterocyclic Compounds : Pelipko et al. (2016) in "Chemistry of Heterocyclic Compounds" reported the synthesis of 3-(nitromethyl)-3,4-dihydroquinoxalin-2(1H)-ones, utilizing reactions of ethyl 3-nitroacrylate. These compounds could have potential applications in developing new pharmaceuticals or materials (Pelipko et al., 2016).
Synthesis of Quinolin-8-ols : Uchiyama et al. (1998) in the "Bulletin of the Chemical Society of Japan" described the regioselective synthesis of Quinolin-8-ols and 1,2,3,4-Tetrahydroquinolin-8-ols by the cyclization of specific ketone oximes. These compounds are valuable intermediates in organic synthesis (Uchiyama et al., 1998).
Material Science and Engineering
New Fluorescent Dyes for Displays : Bojinov and Grabchev (2003) in "Organic Letters" synthesized new fluorescent dyes based on ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates, which showed promise for application in liquid crystal displays due to their high orientation parameter (Bojinov & Grabchev, 2003).
Photovoltaic Properties : Zeyada et al. (2016) in "Synthetic Metals" investigated the photovoltaic properties of quinoline derivatives, emphasizing their potential applications in organic–inorganic photodiode fabrication (Zeyada et al., 2016).
Propiedades
IUPAC Name |
ethyl (E)-3-(2-chloroquinolin-3-yl)-2-cyanoprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2/c1-2-20-15(19)12(9-17)8-11-7-10-5-3-4-6-13(10)18-14(11)16/h3-8H,2H2,1H3/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYQGTGJCHYDWLF-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC2=CC=CC=C2N=C1Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CC2=CC=CC=C2N=C1Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-bromo-5-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B2745005.png)
![Bis[4-(dimethylamino)-3-nitrophenyl]methanone](/img/structure/B2745009.png)
![5-(2-methoxyethyl)-7-(morpholine-4-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2745011.png)

![2-(4-chlorophenoxy)-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]acetamide](/img/structure/B2745015.png)



![N-(cyanomethyl)-N-propyl-2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide](/img/structure/B2745021.png)
![3-benzyl-8-(2,3-dimethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2745023.png)
![1-(2-(4-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)phenyl)acetyl)piperidine-4-carboxamide](/img/structure/B2745024.png)

![7-Amino-5-oxa-6-azaspiro[2.4]hept-6-en-4-one](/img/structure/B2745026.png)
![Tert-butyl 2-(4-benzo[d]furan-2-yl-2-oxochromen-6-yloxy)acetate](/img/structure/B2745027.png)